diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the thiophene carboxylate family and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for future research.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate A is not fully understood, although studies have suggested that it may act on various signaling pathways in the body, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. Further research is needed to fully elucidate the mechanism of action of this compound A.
Biochemical and Physiological Effects:
This compound A has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate A is its high potency, which allows for the use of lower concentrations in experiments. It is also relatively stable and has a long half-life, making it suitable for use in long-term experiments. However, one of the limitations of this compound A is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate A. One area of interest is in the development of new analogs of this compound A with improved solubility and potency. Another area of research is in the identification of the exact mechanism of action of this compound A, which could lead to the development of new drugs with similar properties. Finally, further research is needed to fully explore the potential applications of this compound A in the treatment of cancer and neurological disorders.
Synthesis Methods
The synthesis of diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate A involves the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with propylphenoxyacetic acid in the presence of thionyl chloride and diethylamine. The resulting product is then purified using column chromatography to obtain pure this compound A. This synthesis method has been found to be efficient and reproducible, making it a viable option for large-scale production of this compound A.
Scientific Research Applications
Diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate A has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry, where this compound A has been shown to possess significant anti-inflammatory and analgesic properties. Studies have also shown that this compound A has potential applications in the treatment of cancer and neurological disorders, although further research is needed in these areas.
properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(4-propylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6S/c1-5-8-15-9-11-16(12-10-15)29-13-17(24)23-20-18(21(25)27-6-2)14(4)19(30-20)22(26)28-7-3/h9-12H,5-8,13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLUAJGOOSRZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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